Cas no 1592814-99-7 (1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol)
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol
- 1592814-99-7
- AKOS026734468
- EN300-1235944
-
- Inchi: 1S/C9H12O2/c1-4-9(10)8-5-6(2)11-7(8)3/h4-5,9-10H,1H2,2-3H3
- InChI Key: WDKXBMACWNAXNA-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(=C1C)C(C=C)O
Computed Properties
- Exact Mass: 152.083729621g/mol
- Monoisotopic Mass: 152.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 33.4Ų
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1235944-0.05g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 0.05g |
$1417.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-0.1g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 0.1g |
$1484.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-0.25g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 0.25g |
$1551.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-0.5g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 0.5g |
$1619.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-1.0g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 1g |
$1686.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-2.5g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 2.5g |
$3304.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-5.0g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 5g |
$4890.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-10.0g |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 10g |
$7250.0 | 2023-06-08 | ||
| Enamine | EN300-1235944-50mg |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 50mg |
$1068.0 | 2023-10-02 | ||
| Enamine | EN300-1235944-100mg |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol |
1592814-99-7 | 100mg |
$1119.0 | 2023-10-02 |
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol
Introduction to 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol (CAS No. 1592814-99-7)
1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol, with the CAS number 1592814-99-7, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its furan ring and allylic alcohol functional groups, which contribute to its reactivity and versatility.
The molecular formula of 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol is C9H12O2, and it has a molecular weight of 152.19 g/mol. The compound's structure consists of a 2,5-dimethylfuran ring attached to an allylic alcohol moiety. The presence of the furan ring imparts aromatic character to the molecule, while the allylic alcohol group provides a site for various chemical reactions, such as nucleophilic additions and oxidation reactions.
In the realm of pharmaceutical research, 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that derivatives of this compound exhibited significant anti-inflammatory effects in vitro and in vivo models. The researchers attributed these effects to the compound's ability to inhibit pro-inflammatory cytokines and enzymes.
Beyond its pharmaceutical applications, 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol has also been investigated for its potential use in materials science. The compound's unique combination of aromatic and allylic functionalities makes it an attractive candidate for the synthesis of advanced polymers and functional materials. A research group at the University of California, Berkeley, demonstrated that this compound could be polymerized to form high-performance thermosetting resins with excellent thermal stability and mechanical properties. These materials have potential applications in aerospace and automotive industries.
In the field of chemical synthesis, 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity at the allylic position allows for a wide range of transformations, including Michael additions, Diels-Alder reactions, and radical processes. A recent study published in the Tetrahedron Letters highlighted the use of this compound as a building block for the synthesis of bioactive natural products. The researchers successfully synthesized several complex natural products using this intermediate, demonstrating its utility in organic synthesis.
The synthesis of 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol can be achieved through various routes. One common method involves the reaction of 3-bromopropene with 2,5-dimethylfuran in the presence of a suitable base. Another approach involves the condensation of 3-hydroxybutanal with 2,5-dimethylfuran followed by dehydration to form the desired product. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
The safety profile of 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol is an important consideration for its use in various applications. While detailed toxicological data are still being gathered, preliminary studies suggest that this compound is relatively safe when handled under appropriate conditions. However, standard safety precautions should be followed during handling and storage to minimize any potential risks.
In conclusion, 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol (CAS No. 1592814-99-7) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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